
5-(5-Methyl-3,4,5,6-tetrahydropyridin-2-yl)isoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindolone ring through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the dihydro form.
Substitution Reactions: Introduction of the pyridinyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further reduction to achieve different hydrogenation states.
Substitution: Reactions with nucleophiles or electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoindolone derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindolone Derivatives: Compounds with similar isoindolone structures but different substituents.
Pyridinyl Compounds: Compounds containing pyridinyl groups with varying degrees of saturation and substitution.
Uniqueness
2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one is unique due to its specific combination of the isoindolone and pyridinyl structures, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C14H16N2O/c1-9-2-5-13(15-7-9)10-3-4-12-11(6-10)8-16-14(12)17/h3-4,6,9H,2,5,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
UFISKCJNGJSXRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=NC1)C2=CC3=C(C=C2)C(=O)NC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


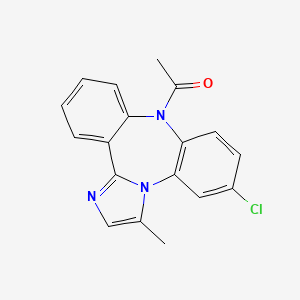
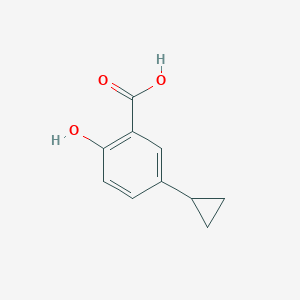
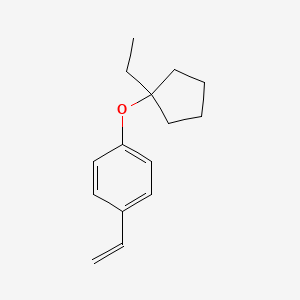
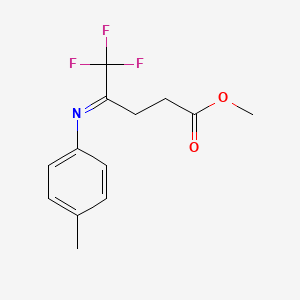
![n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13926426.png)
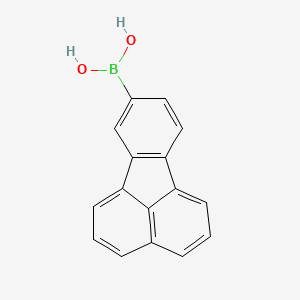
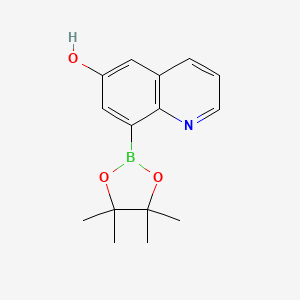
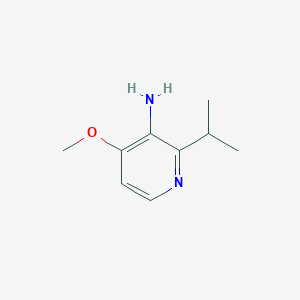
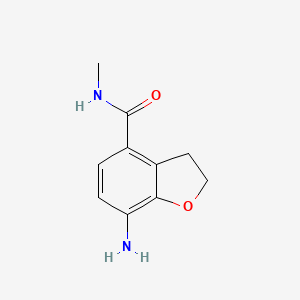

![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)
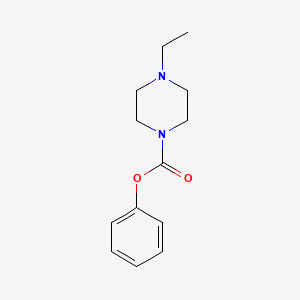

![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)
